2,4,6-Trihydroxybenzoic acid monohydrate

Description

The exact mass of the compound 2,4,6-Trihydroxybenzoic acid monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-Trihydroxybenzoic acid monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trihydroxybenzoic acid monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

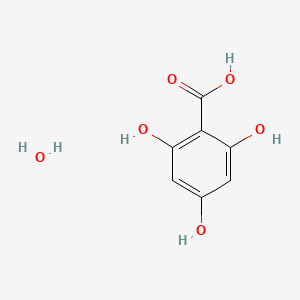

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4,6-trihydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.H2O/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZIRFCGHAROOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369102 | |

| Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-93-0 | |

| Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trihydroxybenzoic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a phenolic compound of significant interest in various scientific fields, including medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of its monohydrate form (C₇H₈O₆). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development. The guide details the physicochemical properties, spectral data, and relevant experimental protocols. Furthermore, it visualizes a key biological signaling pathway and experimental workflows using the DOT language for Graphviz.

Physicochemical Properties

2,4,6-Trihydroxybenzoic acid monohydrate is a light beige crystalline powder.[3] The presence of multiple hydroxyl groups and a carboxylic acid moiety on the benzene ring confers distinct chemical characteristics.[2] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₇H₈O₆ | [4][5] |

| Molecular Weight | 188.13 g/mol | [4][5] |

| CAS Number | 71989-93-0 | [4][5] |

| Melting Point | ~205 °C (with decomposition) | [3] |

| pKa (anhydrous) | 1.68 (at 25°C) | [6] |

| Water Solubility (anhydrous) | 18,680 mg/L (at 25°C) | [6] |

| Solubility | Soluble in water, ethanol, and methanol. Slightly soluble in DMSO. | [1][6] |

Spectral Data

The spectral properties of 2,4,6-Trihydroxybenzoic acid are crucial for its identification and quantification.

NMR Spectroscopy

UV-Vis Spectroscopy

As a phenolic compound, 2,4,6-Trihydroxybenzoic acid exhibits characteristic ultraviolet (UV) absorbance. The UV-Vis spectrum is useful for quantitative analysis, often performed using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[8] For dihydroxybenzoic acid isomers, absorption maxima are observed in the range of 230-400 nm.[9]

Infrared (IR) Spectroscopy

The IR spectrum of 2,4,6-Trihydroxybenzoic acid will show characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups, C=O stretching of the carboxylic acid, and C=C stretching of the aromatic ring.[10]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of 2,4,6-Trihydroxybenzoic acid monohydrate.

Synthesis of 2,4,6-Trihydroxybenzoic Acid from Phloroglucinol

This protocol is adapted from the Kolbe-Schmitt reaction, a common method for the carboxylation of phenols.[11]

Materials:

-

Phloroglucinol

-

Potassium bicarbonate (KHCO₃)

-

Deionized water

-

Dry ice (solid CO₂) or carbon dioxide gas

-

Concentrated hydrochloric acid (HCl)

-

Activated carbon

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Mechanical stirrer

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In the three-necked round-bottom flask, dissolve phloroglucinol and a molar excess of potassium bicarbonate in deionized water.

-

Carboxylation: While stirring the solution vigorously, introduce a steady stream of carbon dioxide gas or add small pieces of dry ice.

-

Reflux: Heat the mixture to a gentle reflux (100-110 °C) and maintain for 4-6 hours.

-

Work-up: Cool the mixture to room temperature.

-

Acidification: Slowly add concentrated hydrochloric acid until the solution is acidic (pH ~1-2).

-

Isolation: Collect the precipitated crude product by vacuum filtration using a Büchner funnel.

-

Purification: Recrystallize the crude product from hot deionized water with a small amount of activated carbon.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the solubility of solid compounds in various solvents.[12]

Procedure:

-

Sample Preparation: Add an excess amount of 2,4,6-Trihydroxybenzoic acid monohydrate to a known volume of the desired solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or UV-Vis spectrophotometry.

Biological Activity and Signaling Pathway

2,4,6-Trihydroxybenzoic acid has demonstrated potential as an anti-cancer agent through its interaction with the cell cycle machinery.[6]

Inhibition of Cyclin-Dependent Kinases (CDKs)

In vitro kinase assays have shown that 2,4,6-Trihydroxybenzoic acid can inhibit the activity of key cell cycle regulators, including CDK1, CDK2, and CDK4.[6] This inhibition leads to cell cycle arrest and a reduction in cancer cell proliferation.

Role of the SLC5A8 Transporter

The cellular uptake of 2,4,6-Trihydroxybenzoic acid is facilitated by the solute carrier family 5 member 8 (SLC5A8) transporter.[6] This sodium-coupled monocarboxylate transporter allows the compound to enter the cell and exert its inhibitory effects.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for 2,4,6-Trihydroxybenzoic acid in cancer cells.

Experimental Workflow Diagrams

The following diagrams outline the logical flow of common experimental procedures for characterizing 2,4,6-Trihydroxybenzoic acid monohydrate.

Workflow for Melting Point Determination

Workflow for pKa Determination via Titration

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. parchem.com [parchem.com]

- 4. scbt.com [scbt.com]

- 5. 2,4,6-Trihydroxybenzoic acid monohydrate | C7H8O6 | CID 2723793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2,4,6-Trihydroxybenzoic acid(83-30-7) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 10. 2,4,6-Trihydroxybenzoic acid | C7H6O5 | CID 66520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,4,6-Trihydroxybenzoic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4,6-Trihydroxybenzoic Acid Monohydrate, a key intermediate in the development of pharmaceuticals and other high-value organic compounds. This document details two core synthetic routes, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical and biological processes involved.

Introduction

2,4,6-Trihydroxybenzoic acid (also known as phloroglucinol carboxylic acid) is a phenolic compound of significant interest due to its unique molecular structure, which imparts a range of biological activities.[1] It is a key building block in organic synthesis and has demonstrated potential as an inhibitor of cyclin-dependent kinases (CDKs), making it a valuable target for cancer research.[2] This guide will explore the two principal methods for its synthesis: the carboxylation of phloroglucinol and a multi-step pathway originating from 2,4,6-trinitrotoluene (TNT).

Synthesis Pathway from Phloroglucinol (Kolbe-Schmitt Reaction)

The most direct and common method for synthesizing 2,4,6-trihydroxybenzoic acid is through the Kolbe-Schmitt reaction of phloroglucinol.[3] This reaction involves the carboxylation of the highly activated phloroglucinol ring using carbon dioxide, typically in the presence of a base.

Reaction Mechanism

The reaction proceeds via the following steps:

-

Deprotonation: Phloroglucinol is treated with a base, such as potassium bicarbonate, to form the phenoxide ion.

-

Electrophilic Attack: The electron-rich phenoxide ion attacks the electrophilic carbon of carbon dioxide.

-

Tautomerization: The intermediate undergoes tautomerization to restore aromaticity, yielding the carboxylated product.[3]

Experimental Protocol

Materials:

-

Phloroglucinol

-

Potassium Bicarbonate (KHCO₃)

-

Deionized Water

-

Carbon Dioxide (gas or dry ice)

-

Concentrated Hydrochloric Acid (HCl)

-

Activated Carbon

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, dissolve phloroglucinol (e.g., 0.1 mol) and a molar excess of potassium bicarbonate (e.g., 0.5 mol) in deionized water (e.g., 200 mL).[3]

-

While stirring vigorously, introduce a steady stream of carbon dioxide gas through the gas inlet tube. Alternatively, small pieces of dry ice can be added periodically to the reaction mixture.[3]

-

Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain these conditions for 4-6 hours.[3]

-

After the reaction period, cool the mixture to room temperature.

-

Slowly and carefully, add concentrated hydrochloric acid to the stirred solution until the pH is acidic (pH 1-2). This will cause the 2,4,6-trihydroxybenzoic acid to precipitate.[3]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.

-

For purification, the crude product can be recrystallized. Dissolve the solid in a minimum amount of hot deionized water, add a small amount of activated carbon, and heat to boiling.

-

Hot filter the solution to remove the activated carbon and allow the filtrate to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Phloroglucinol | [3] |

| Key Reagents | Potassium Bicarbonate, Carbon Dioxide | [3] |

| Solvent | Deionized Water | [3] |

| Reaction Temperature | 100-110 °C (Reflux) | [3] |

| Reaction Time | 4-6 hours | [3] |

| Estimated Yield | ~70-80% | [3] |

| Purity (after recrystallization) | >98% |

Note: The provided yield is an estimate based on the high reactivity of phloroglucinol in the Kolbe-Schmitt reaction. Actual yields may vary depending on specific experimental conditions.[3]

Synthesis Pathway from 2,4,6-Trinitrotoluene (TNT)

An alternative, multi-step synthesis of 2,4,6-trihydroxybenzoic acid begins with the oxidation of 2,4,6-trinitrotoluene (TNT). This pathway involves the formation of 2,4,6-trinitrobenzoic acid (TNBA) as a key intermediate.

Pathway Overview

-

Oxidation: TNT is oxidized to 2,4,6-trinitrobenzoic acid (TNBA).

-

Reduction: The nitro groups of TNBA are reduced to amino groups to form 2,4,6-triaminobenzoic acid.

-

Hydrolysis: The amino groups are hydrolyzed to hydroxyl groups to yield 2,4,6-trihydroxybenzoic acid.

Experimental Protocols

Step 1: Oxidation of TNT to 2,4,6-Trinitrobenzoic Acid (TNBA)

Materials:

-

2,4,6-Trinitrotoluene (TNT)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Dichromate (Na₂Cr₂O₇)

-

Crushed Ice

-

Sodium Hydroxide (NaOH) solution (15%)

-

Acetic Acid

-

50% Sulfuric Acid (H₂SO₄)

Procedure:

-

In a 5-L flask, add 360 g of TNT to 3600 g of concentrated sulfuric acid with mechanical stirring.

-

Slowly add 540 g of sodium dichromate in small portions, maintaining the temperature between 45-55 °C by using a cold water bath. The addition should take 1-2 hours.

-

Stir the mixture for an additional 2 hours at 45-55 °C.

-

Pour the reaction mixture into 4 kg of crushed ice.

-

Filter the precipitated crude TNBA and wash with cold water until free from chromium salts.

-

The crude product is then purified by dissolving in water with 15% sodium hydroxide solution to form the sodium salt, filtering off unreacted TNT, and then re-precipitating the TNBA with 50% sulfuric acid.

-

Filter the purified TNBA and wash with ice water.

Step 2: Reduction of TNBA to 2,4,6-Triaminobenzoic Acid

A detailed experimental protocol for this step can be adapted from the reduction of related nitroaromatic compounds. A common method involves the use of a reducing agent such as tin (Sn) in the presence of concentrated hydrochloric acid.

Step 3: Hydrolysis of 2,4,6-Triaminobenzoic Acid

The final step involves the hydrolysis of the triamino-substituted benzoic acid to the desired trihydroxybenzoic acid. This is typically achieved by heating the triaminobenzoic acid in an aqueous acidic solution.

Quantitative Data

| Step | Product | Yield | Reference |

| 1. Oxidation of TNT | 2,4,6-Trinitrobenzoic Acid | 57-69% | |

| 2. Reduction of TNBA | 2,4,6-Triaminobenzoic Acid | Data not available | |

| 3. Hydrolysis | 2,4,6-Trihydroxybenzoic Acid | Data not available |

Visualizations

Synthesis Pathways

Caption: Overview of the two primary synthesis pathways for 2,4,6-Trihydroxybenzoic Acid.

Experimental Workflow: Phloroglucinol Pathway

Caption: A typical experimental workflow for the synthesis via the Phloroglucinol pathway.

Signaling Pathway: CDK Inhibition

2,4,6-Trihydroxybenzoic acid has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers.

Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by 2,4,6-Trihydroxybenzoic Acid.

References

Spectroscopic Data of 2,4,6-Trihydroxybenzoic Acid Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Trihydroxybenzoic acid monohydrate (CAS RN: 71989-93-0). The information is compiled from various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, characterization, and development of this compound.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 2,4,6-Trihydroxybenzoic acid monohydrate. Please note that while spectral data is available for viewing in various databases, specific peak values are not always provided in a readily machine-readable format.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300-2500 | O-H stretch (carboxylic acid, broad due to H-bonding) | Strong, Broad |

| ~3080-3030 | C-H stretch (aromatic) | Medium |

| ~1700-1680 | C=O stretch (carboxylic acid) | Strong |

| ~1625-1465 | C=C stretch (aromatic) | Medium-Strong |

| ~1320-1210 | C-O stretch (carboxylic acid) | Medium |

| ~1100-1000 | C-H in-plane bend (aromatic) | Medium |

| ~960-900 | O-H out-of-plane bend (carboxylic acid dimer) | Broad |

| Note: The presence of water of hydration may result in a broad O-H stretching band around 3400 cm⁻¹. |

IR spectra for 2,4,6-Trihydroxybenzoic acid and its monohydrate can be found on ChemicalBook and SpectraBase.[1][2]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.1 | Singlet | 1H | -COOH |

| ~9.0-10.0 | Broad Singlet | 3H | Ar-OH |

| ~5.8-6.0 | Singlet | 2H | Ar-H |

| Note: Chemical shifts can vary depending on the solvent and concentration. The broadness of the hydroxyl protons is due to hydrogen bonding and exchange. |

¹H NMR spectra for 2,4,6-Trihydroxybenzoic acid and its monohydrate are available on ChemicalBook.[3][4]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~160 | C-OH (Aromatic, C2, C4, C6) |

| ~95 | C-H (Aromatic, C3, C5) |

| ~90 | C-COOH (Aromatic, C1) |

| Note: The chemical shifts are approximate and can be influenced by the solvent. |

¹³C NMR spectra for related compounds can be found on various chemical databases, providing a reference for the expected chemical shifts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent |

| ~270, ~300 | Methanol or Ethanol |

| Note: The absorption maxima can be influenced by the solvent and the pH of the solution. |

UV-Vis spectral data for 2,4,6-Trihydroxybenzoic acid monohydrate is available on PubChem.[2]

Mass Spectrometry (MS)

| m/z | Interpretation |

| 188.03 | [M+H]⁺ (Monoisotopic mass of the monohydrate) |

| 170.02 | [M-H₂O+H]⁺ (Monoisotopic mass of the anhydrous form) |

| 153 | [M-H₂O-OH]⁺ |

| 126 | [M-H₂O-CO₂]⁺ |

| 125 | [M-H₂O-COOH]⁺ |

| Note: The fragmentation pattern can vary depending on the ionization technique used. |

Mass spectrometry data for 2,4,6-Trihydroxybenzoic acid is available on PubChem.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,4,6-Trihydroxybenzoic acid monohydrate.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrument Setup: The background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample is brought into contact with the crystal, and the anvil is tightened to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Approximately 5-10 mg of 2,4,6-Trihydroxybenzoic acid monohydrate is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. A small amount of a reference standard (e.g., TMS) may be added.[5]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[5]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule, particularly related to the aromatic system.

Methodology:

-

Sample Preparation: A dilute solution of 2,4,6-Trihydroxybenzoic acid monohydrate is prepared in a UV-transparent solvent (e.g., ethanol or methanol). A blank solution containing only the solvent is also prepared.

-

Instrument Setup: The spectrophotometer is calibrated using the blank solution to record the baseline.

-

Data Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of 2,4,6-Trihydroxybenzoic acid monohydrate is prepared in a suitable solvent (e.g., methanol with a small amount of formic acid for positive ion mode or ammonia for negative ion mode).

-

Instrument Setup: The mass spectrometer is calibrated using a known standard. The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) are optimized for the analyte.

-

Data Acquisition: The sample solution is introduced into the ESI source, and the mass spectrum is acquired over a specific m/z range.

-

Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2,4,6-Trihydroxybenzoic acid monohydrate.

Caption: General workflow for spectroscopic analysis.

References

- 1. 2,4,6-Trihydroxybenzoic acid(83-30-7) IR Spectrum [chemicalbook.com]

- 2. 2,4,6-Trihydroxybenzoic acid monohydrate | C7H8O6 | CID 2723793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trihydroxybenzoic acid(83-30-7) 1H NMR spectrum [chemicalbook.com]

- 4. 2,4,6-Trihydroxybenzoic acid | C7H6O5 | CID 66520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4,6-Trihydroxybenzoic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4,6-trihydroxybenzoic acid monohydrate. This document outlines the expected spectral data, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for the structural elucidation of this compound, tailored for professionals in research and development.

Introduction

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a key chemical intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.[1] A thorough understanding of its spectroscopic properties, particularly its ¹H NMR spectrum, is fundamental for its identification, purity assessment, and quality control in drug discovery and development pipelines. This guide focuses on the ¹H NMR characterization of its monohydrate form.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4,6-trihydroxybenzoic acid is characterized by its simplicity, arising from the molecule's symmetry. The expected chemical shifts (δ) in deuterated dimethyl sulfoxide (DMSO-d₆) are summarized in the table below.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | Singlet (s) | 2H | Aromatic H (H-3, H-5) |

| ~9.5 - 11.0 | Broad Singlet (br s) | 4H | -OH and -COOH protons |

| ~3.3-3.7 (if present) | Singlet (s) | 2H | H₂O (from monohydrate and residual solvent water) |

Table 1: Predicted ¹H NMR spectral data for 2,4,6-Trihydroxybenzoic acid monohydrate in DMSO-d₆.[1]

The two aromatic protons at positions 3 and 5 are chemically equivalent and therefore appear as a single singlet. The acidic protons of the three hydroxyl groups and the carboxylic acid group are exchangeable and typically appear as a broad singlet.[1] Its chemical shift can be variable and is dependent on factors such as concentration and temperature. The water of hydration, along with any residual water in the NMR solvent, would also produce a signal, typically in the region of 3.3-3.7 ppm in DMSO-d₆.

Structural and Spectroscopic Relationships

The chemical structure of 2,4,6-trihydroxybenzoic acid dictates its ¹H NMR spectrum. The following diagram illustrates the relationship between the proton environments and the expected NMR signals.

Figure 1: Correlation of proton environments in 2,4,6-Trihydroxybenzoic acid with its ¹H NMR signals.

Experimental Protocol

The following is a standard protocol for the preparation and analysis of a sample of 2,4,6-trihydroxybenzoic acid monohydrate for ¹H NMR spectroscopy.

4.1. Materials

-

2,4,6-Trihydroxybenzoic acid monohydrate (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL)

-

5 mm NMR tube

-

Pipettes

-

Vortex mixer

4.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of 2,4,6-trihydroxybenzoic acid monohydrate directly into a clean, dry 5 mm NMR tube.

-

Using a clean pipette, add approximately 0.7 mL of DMSO-d₆ to the NMR tube.

-

Securely cap the NMR tube and vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

4.3. Data Acquisition

-

Insert the prepared NMR tube into the spinner and place it in the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

-

Integrate all signals.

Spectroscopic Characterization Workflow

The definitive identification and characterization of 2,4,6-trihydroxybenzoic acid monohydrate involves a logical progression of analytical techniques. The following workflow illustrates this process.

Figure 2: Workflow for the spectroscopic characterization of 2,4,6-Trihydroxybenzoic acid monohydrate.

This integrated approach ensures a robust structural assignment. ¹H NMR provides the proton framework, Fourier-transform infrared (FTIR) spectroscopy confirms the presence of key functional groups (hydroxyl, carboxylic acid, aromatic ring), and mass spectrometry determines the molecular weight and fragmentation pattern. Together, these techniques provide a comprehensive and reliable characterization of the molecule.

References

An In-depth Technical Guide to the FT-IR Analysis of 2,4,6-Trihydroxybenzoic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,4,6-Trihydroxybenzoic acid monohydrate. This technique is a powerful tool for the qualitative analysis of organic compounds, offering insights into their molecular structure by identifying the functional groups present.

Core Principles of FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The term Fourier-transform infrared spectroscopy originates from the fact that a Fourier transform (a mathematical process) is required to convert the raw data into the actual spectrum.

Data Presentation: Vibrational Analysis of 2,4,6-Trihydroxybenzoic Acid Monohydrate

The FT-IR spectrum of 2,4,6-Trihydroxybenzoic acid monohydrate is characterized by the vibrational frequencies of its constituent functional groups. The following table summarizes the expected absorption bands and their corresponding assignments.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3500 - 3200 | O-H (phenolic and water) | Stretching | Strong, Broad |

| 3300 - 2500 | O-H (carboxylic acid) | Stretching | Strong, Very Broad |

| 3100 - 3000 | C-H (aromatic) | Stretching | Weak to Medium |

| 1720 - 1680 | C=O (carboxylic acid) | Stretching | Strong |

| 1620 - 1580 | C=C (aromatic ring) | Stretching | Medium to Strong |

| 1500 - 1400 | C-C (in-ring) | Stretching | Medium |

| 1440 - 1395 | O-H (carboxylic acid) | Bending | Medium |

| 1320 - 1210 | C-O (carboxylic acid & phenol) | Stretching | Strong |

| 950 - 910 | O-H (carboxylic acid) | Out-of-plane Bending | Medium, Broad |

| 900 - 675 | C-H (aromatic) | Out-of-plane Bending | Strong |

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for preparing solid samples for FT-IR transmission analysis.

Materials and Equipment:

-

2,4,6-Trihydroxybenzoic acid monohydrate sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FT-IR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Drying: Dry the spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture. Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the 2,4,6-Trihydroxybenzoic acid monohydrate sample and 100-200 mg of the dried KBr. The exact ratio should be about 1:100 of sample to KBr.

-

Grinding and Mixing: Transfer the weighed sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering of the infrared radiation.

-

Pellet Formation:

-

Assemble the pellet press die.

-

Transfer a small amount of the ground mixture into the die, ensuring an even distribution.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Prepare a blank KBr pellet containing only the dried KBr powder using the same procedure. Record the background spectrum with this blank pellet in the FT-IR spectrometer. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide, as well as any impurities in the KBr.

-

Sample Spectrum: Carefully remove the blank pellet and place the sample pellet in the spectrometer's sample holder.

-

Data Acquisition: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Process the obtained spectrum by subtracting the background and analyze the absorption peaks to identify the functional groups present in the sample by comparing the peak positions with the correlation table.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the FT-IR analysis of a solid sample using the KBr pellet method.

Mass Spectrometry of 2,4,6-Trihydroxybenzoic Acid Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a phenolic compound of significant interest in biomedical research.[1][2] As a metabolite of dietary flavonoids, it has demonstrated potent biological activities, including the inhibition of cyclin-dependent kinases (CDKs), positioning it as a molecule with anti-proliferative effects in cancer cells.[1][3] This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,4,6-Trihydroxybenzoic acid monohydrate, offering detailed experimental protocols, data presentation, and visualization of key molecular processes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,4,6-Trihydroxybenzoic acid monohydrate is essential for its analysis.

| Property | Value |

| Molecular Formula | C₇H₆O₅ |

| Monoisotopic Mass | 170.02152329 Da |

| Average Mass | 170.12 g/mol |

| Synonyms | Phloroglucinol carboxylic acid, Phloroglucinic acid |

Source: PubChem CID 66520[2]

Mass Spectrometric Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of 2,4,6-Trihydroxybenzoic acid in complex biological matrices.[4] Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is also a viable technique.[4] Electrospray ionization (ESI) in negative mode is commonly employed for the analysis of phenolic acids like 2,4,6-Trihydroxybenzoic acid due to the presence of the acidic carboxylic acid and hydroxyl groups.[4]

Fragmentation Pattern

The fragmentation of 2,4,6-Trihydroxybenzoic acid in negative ion mode ESI-MS/MS is characterized by several key neutral losses. The precursor ion, [M-H]⁻, has an m/z of 169.0142. Common fragmentation pathways for hydroxybenzoic acids involve the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). For dihydroxybenzoic acids, a characteristic transition of m/z 153 → 109 is observed, corresponding to the loss of CO₂.[5] Similarly, the fragmentation of benzoic acid involves the loss of the hydroxyl group (OH, 17 Da) and the entire carboxylic acid group (COOH, 45 Da).[6] Based on these principles, the expected fragmentation of 2,4,6-Trihydroxybenzoic acid would involve the initial loss of water or carbon dioxide, followed by subsequent fragmentation of the aromatic ring.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,4,6-Trihydroxybenzoic acid | C7H6O5 | CID 66520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trihydroxybenzoic acid | CAS:83-30-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. benchchem.com [benchchem.com]

- 5. rrml.ro [rrml.ro]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Crystal Structure of 2,4,6-Trihydroxybenzoic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 2,4,6-trihydroxybenzoic acid monohydrate, with a focus on its crystalline form. While a primary crystallographic study containing detailed atomic coordinates and bond lengths for the pure monohydrate was not identified in the conducted literature search, this document compiles available information on its synthesis, general structural features, and the critical role of hydrogen bonding. The experimental protocols and structural data presented herein are based on established crystallographic techniques and data from closely related structures, offering a robust framework for researchers in the field.

Introduction

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinolcarboxylic acid, is a key intermediate in the synthesis of various pharmaceuticals and other bioactive compounds. Its efficacy and behavior in solid-state formulations are intrinsically linked to its crystal structure. The monohydrate form is of particular interest due to the role of the water molecule in stabilizing the crystal lattice through an extensive network of hydrogen bonds. Understanding this three-dimensional arrangement is crucial for controlling polymorphism, solubility, and bioavailability in drug development.

Synthesis and Crystallization

Single crystals of 2,4,6-trihydroxybenzoic acid monohydrate suitable for X-ray diffraction can be obtained through controlled crystallization from aqueous solutions.

General Synthesis Protocol

A common method for the synthesis of 2,4,6-trihydroxybenzoic acid is the carboxylation of phloroglucinol.

Experimental Protocol: Synthesis

-

Dissolution: Phloroglucinol is dissolved in a suitable solvent, typically an aqueous solution of a weak base like sodium bicarbonate.

-

Carboxylation: Carbon dioxide is bubbled through the solution under controlled temperature and pressure.

-

Acidification: The reaction mixture is then acidified, typically with hydrochloric acid, to precipitate the 2,4,6-trihydroxybenzoic acid.

-

Purification: The crude product is purified by recrystallization from hot water.

Crystallization for X-ray Diffraction

Experimental Protocol: Single Crystal Growth

-

Saturated Solution Preparation: A saturated solution of purified 2,4,6-trihydroxybenzoic acid is prepared in deionized water at an elevated temperature (e.g., 60-80 °C).

-

Slow Cooling: The solution is allowed to cool slowly to room temperature over a period of several days. Slow cooling is critical to allow for the formation of large, well-ordered single crystals.

-

Crystal Harvesting: The resulting crystals are carefully harvested from the mother liquor and washed with a small amount of cold deionized water.

-

Drying: The crystals are then dried under ambient conditions.

Crystallographic Analysis

The determination of the crystal structure of 2,4,6-trihydroxybenzoic acid monohydrate would be achieved through single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data.

-

Data Processing: The collected diffraction spots are indexed, and their intensities are integrated. The data is then corrected for various factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms, particularly those involved in hydrogen bonding, are often located from the difference Fourier map and refined isotropically.

Structural Data

While specific crystallographic data for the pure monohydrate was not found, a related structure, Guanidinium 2,4,6-trihydroxybenzoate monohydrate, provides some insight into the crystallographic possibilities.

Crystallographic Data for a Related Compound: Guanidinium 2,4,6-trihydroxybenzoate monohydrate[1]

| Parameter | Value |

| Chemical Formula | C₇H₅O₅⁻ · CH₆N₃⁺ · H₂O |

| Formula Weight | 247.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | Ia |

| a | 6.9815 (2) Å |

| b | 20.1684 (6) Å |

| c | 7.4156 (2) Å |

| α | 90° |

| β | 91.627 (2)° |

| γ | 90° |

| Volume | 1043.74 (5) ų |

| Z | 4 |

Molecular Structure and Hydrogen Bonding

The molecular structure of 2,4,6-trihydroxybenzoic acid features a central benzene ring substituted with a carboxylic acid group and three hydroxyl groups. In the monohydrate crystal, the water molecule plays a pivotal role in forming and stabilizing an extensive hydrogen-bonding network.

This network is expected to involve:

-

Intramolecular Hydrogen Bonds: Between the ortho-hydroxyl groups and the carboxylic acid group.

-

Intermolecular Hydrogen Bonds:

-

Between the carboxylic acid groups of adjacent molecules, often forming dimers.

-

Between the hydroxyl groups of neighboring molecules.

-

Involving the water molecule, which can act as both a hydrogen bond donor and acceptor, bridging different organic molecules.

-

Visualizations

Experimental Workflow

Caption: Figure 1: Experimental Workflow for Crystal Structure Determination.

Hydrogen Bonding Network

Caption: Figure 2: Conceptual Hydrogen Bonding Network.

Conclusion

The crystal structure of 2,4,6-trihydroxybenzoic acid monohydrate is anticipated to be heavily influenced by a robust, three-dimensional hydrogen-bonding network facilitated by its multiple hydroxyl groups, carboxylic acid moiety, and the integrated water molecule. While precise crystallographic data remains to be reported in widely accessible literature, the experimental methodologies and conceptual structural features outlined in this guide provide a valuable foundation for researchers. Further investigation to elucidate the exact atomic arrangement is warranted and would be a significant contribution to the fields of crystallography and pharmaceutical sciences.

Solubility of 2,4,6-Trihydroxybenzoic Acid Monohydrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Trihydroxybenzoic acid monohydrate in various organic solvents. Due to a notable scarcity of specific quantitative data in publicly accessible literature, this document summarizes the available qualitative and estimated quantitative information. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility data for their specific applications.

Introduction

2,4,6-Trihydroxybenzoic acid monohydrate, also known as phloroglucinol carboxylic acid monohydrate, is a phenolic compound of significant interest in pharmaceutical and chemical research. Its therapeutic potential is linked to its antioxidant and other biological activities. A thorough understanding of its solubility in different organic solvents is paramount for drug formulation, purification processes such as recrystallization, and the design of relevant biological assays.

Solubility Data

A comprehensive literature search reveals a significant lack of quantitative solubility data for 2,4,6-Trihydroxybenzoic acid monohydrate in a wide range of organic solvents at various temperatures. The available information is largely qualitative or estimated.

Table 1: Qualitative and Estimated Quantitative Solubility of 2,4,6-Trihydroxybenzoic Acid and its Monohydrate

| Solvent | Formula | Temperature (°C) | Solubility | Data Type | Source |

| Water | H₂O | 25 | ~18.68 g/L | Estimated | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | Slightly Soluble | Qualitative | [1] |

| Methanol | CH₃OH | Not Specified | Slightly Soluble | Qualitative | [1] |

Note: The water solubility data is for the anhydrous form of 2,4,6-Trihydroxybenzoic acid. The solubility of the monohydrate may differ.

For comparison, qualitative solubility data for the parent compound, phloroglucinol, is presented below. While not directly transferable, it can offer some indication of solvent classes that may be effective.

Table 2: Qualitative Solubility of Phloroglucinol (Parent Compound)

| Solvent | Formula | Solubility | Data Type | Source |

| Water | H₂O | 1 g/100 mL | Quantitative | [2] |

| Ethanol | C₂H₅OH | Soluble | Qualitative | [2] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Qualitative | [2] |

| Pyridine | C₅H₅N | Soluble | Qualitative | [2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following section outlines detailed methodologies for the experimental determination of the solubility of 2,4,6-Trihydroxybenzoic acid monohydrate in organic solvents. The isothermal equilibrium method followed by gravimetric or spectroscopic analysis is a widely accepted approach.

Isothermal Equilibrium Shake-Flask Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

-

2,4,6-Trihydroxybenzoic acid monohydrate (pure solid)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Spectrophotometer (for spectroscopic analysis)

-

Drying oven (for gravimetric analysis)

Procedure:

-

Sample Preparation: Add an excess amount of 2,4,6-Trihydroxybenzoic acid monohydrate to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient time to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant, typically 24-72 hours).

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis).

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial in a drying oven at a temperature that does not cause decomposition of the solute. Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, re-weigh the vial. The mass of the dissolved solid can then be determined.

-

Spectroscopic Analysis (UV-Vis): If the compound has a suitable chromophore, dilute the filtered saturated solution to a concentration that falls within the linear range of a previously established calibration curve. Measure the absorbance at the wavelength of maximum absorbance (λmax).

-

Data Calculation (Gravimetric Method):

Solubility ( g/100 g solvent) = [(mass of vial + solid) - (mass of empty vial)] / (mass of solvent) * 100

Recrystallization for Purification

Understanding solubility is key for purification by recrystallization. The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

General Procedure:

-

Dissolve the impure 2,4,6-Trihydroxybenzoic acid monohydrate in a minimum amount of a suitable hot solvent.

-

If colored impurities are present, they may be removed by adding a small amount of activated carbon and performing a hot filtration.

-

Allow the hot, saturated solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

-

Collect the purified crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals to remove any residual solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.

References

2,4,6-Trihydroxybenzoic Acid: A Fungal Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), also known as phloroglucinol carboxylic acid, is a phenolic acid recognized as a fungal metabolite.[1][2] This compound is of significant interest in biomedical research due to its potent biological activities, particularly its anti-proliferative effects in cancer cells through the inhibition of cyclin-dependent kinases (CDKs).[3] While structurally a trihydroxybenzoic acid, it exhibits distinct properties compared to its isomers, such as gallic acid, notably a limited antioxidant capacity. This technical guide provides a comprehensive overview of 2,4,6-THBA as a fungal metabolite, detailing its origins, biological activity, relevant signaling pathways, and detailed experimental protocols for its analysis. The information presented herein is intended to be a valuable resource for professionals in pharmacology, oncology, and drug development.

Fungal Origin and Biosynthesis

2,4,6-Trihydroxybenzoic acid is produced by fungi primarily through the degradation of flavonoids.[4] Flavonoids are abundant in plant matter, and various fungi possess the enzymatic machinery to catabolize these complex molecules.

1.1. Fungal Species

One of the key fungal species identified as capable of producing 2,4,6-THBA is Aspergillus flavus. This fungus can degrade quercetin, a common flavonoid, resulting in the formation of 2,4,6-THBA.[4][5] While other fungal genera such as Penicillium, Cunninghamella, and Beauveria are known for their extensive flavonoid biotransformation capabilities, their specific production of 2,4,6-THBA is less documented.[3]

1.2. Biosynthetic Pathway: Flavonoid Degradation

The formation of 2,4,6-THBA by fungi is a catabolic process. The precursor, a flavonoid such as quercetin, undergoes enzymatic cleavage of its C-ring. This degradation pathway releases the B-ring and C-ring as various phenolic acids, while the A-ring is released as phloroglucinol, which is then carboxylated to form 2,4,6-Trihydroxybenzoic acid.

1.3. Production Yields

Quantitative data on the production yields of 2,4,6-THBA from fungal cultures is limited in the current scientific literature. While the biotransformation process is known, specific titers (e.g., mg/L) from fungal fermentation are not well-documented. For context, bacterial degradation of the flavonoid rutin by a Corynebacterium species has been reported to yield 2,4,6-THBA at 27%.[6]

Biological Activity and Mechanism of Action

The primary biological significance of 2,4,6-THBA lies in its anti-cancer properties. Unlike its isomer gallic acid, it is not a potent antioxidant. Its mechanism of action is targeted and specific, revolving around the regulation of the cell cycle.

2.1. Inhibition of Cyclin-Dependent Kinases (CDKs)

2,4,6-THBA has been identified as a direct inhibitor of several key cyclin-dependent kinases that regulate cell cycle progression.[3] In vitro kinase assays have demonstrated its dose-dependent inhibitory activity against CDK1, CDK2, and CDK4.[7] This inhibition leads to cell cycle arrest and a reduction in cancer cell proliferation.[8]

2.2. Antimicrobial and Antioxidant Activity

In contrast to its potent anti-proliferative effects, 2,4,6-THBA has shown negligible antimicrobial and antioxidant activity in various studies. One study reported that it failed to show any antimicrobial activity.[9] This specificity distinguishes it from many other phenolic acids which often exhibit broad biological effects.

Table 1: Quantitative Data on the Biological Activity of 2,4,6-Trihydroxybenzoic Acid

| Biological Activity | Assay/Target | Result | Reference(s) |

| Anti-proliferative | CDK1 Inhibition (IC₅₀) | 580 ± 57 µM | [7] |

| CDK2 Inhibition (IC₅₀) | 262 ± 29 µM | [7] | |

| CDK4 Inhibition (IC₅₀) | 403 ± 63 µM | [7] | |

| Colony Formation (HCT-116 cells) | Effective at 500 µM | [7] | |

| Antimicrobial | Relative Inhibition Coefficient | -1.48 (Inactive) | [9] |

| Antioxidant | DPPH Radical Scavenging (IC₅₀) | > 1000 µM (Negligible) | |

| ABTS Radical Scavenging (IC₅₀) | > 50 µM (Low) |

Signaling Pathway in Cancer Cells

The anti-cancer effects of 2,4,6-THBA are mediated through a specific signaling pathway that is dependent on the presence of the solute carrier family 5 member 8 (SLC5A8) transporter.[3][8]

3.1. Cellular Uptake

The cellular uptake of 2,4,6-THBA is contingent on the expression of the SLC5A8 transporter, a sodium-coupled monocarboxylate transporter.[3] This transporter facilitates the entry of the compound into the cancer cell.

3.2. Downstream Effects

Once inside the cell, 2,4,6-THBA exerts its effects through two primary mechanisms:

-

Direct CDK Inhibition: It directly binds to and inhibits the activity of CDKs 1, 2, and 4.[8]

-

Upregulation of CDK Inhibitors: It induces the expression of the endogenous CDK inhibitory proteins p21Cip1 and p27Kip1.[3][8]

The culmination of these actions is the arrest of the cell cycle, leading to an inhibition of cancer cell proliferation.[8]

Experimental Protocols

Accurate quantification and analysis of 2,4,6-THBA from fungal cultures are critical for research and development. The following protocols provide detailed methodologies for extraction, purification, and analysis.

4.1. Isolation and Purification of 2,4,6-THBA from Fungal Culture

This protocol outlines a general procedure for extracting 2,4,6-THBA from a liquid fungal fermentation broth.

-

Cell Removal: Centrifuge the fungal fermentation broth (e.g., 100 mL) at 10,000 x g for 10 minutes to pellet the fungal mycelia.

-

Supernatant Collection: Carefully decant and collect the supernatant.

-

Acidification: Adjust the pH of the supernatant to 2-3 with 6M HCl. This ensures that the carboxylic acid group of 2,4,6-THBA is protonated, making it less polar.

-

Liquid-Liquid Extraction (LLE): Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously for 1-2 minutes, and allow the layers to separate. Collect the upper organic (ethyl acetate) layer. Repeat the extraction two more times with fresh ethyl acetate.

-

Drying and Evaporation: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Purification (Optional): For higher purity, the crude extract can be further purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

4.2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for the quantification of 2,4,6-THBA.[8]

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

-

Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of 2,4,6-THBA standard in methanol (1 mg/mL). Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 2,4,6-THBA in the samples by comparing their peak areas to the calibration curve.

4.3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity but requires a derivatization step to make the polar 2,4,6-THBA volatile.[8]

-

Derivatization:

-

To the dried extract (from step 4.1), add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

Instrumentation: GC-MS system.

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: 1 µL, splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan mode (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized 2,4,6-THBA.

-

Conclusion

2,4,6-Trihydroxybenzoic acid stands out as a fungal metabolite with a highly specific and potent biological activity. Its role as a CDK inhibitor makes it a compound of considerable interest for cancer research and drug development. While its production from fungal sources is established through flavonoid degradation, further research is needed to identify more producing strains and optimize fermentation conditions to achieve higher yields. The detailed analytical protocols provided in this guide offer a solid foundation for researchers to accurately quantify and study this promising molecule. The distinct mechanism of action, separate from the broad antioxidant or antimicrobial activities of other phenolic acids, underscores the importance of targeted investigation into the therapeutic potential of fungal metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,4,6-Trihydroxybenzoic acid | C7H6O5 | CID 66520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microbial biotransformation of bioactive flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Degradation of rutin by Aspergillus flavus. Studies with oxygen 18 on the action of a dioxygenase on quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Microbial transformation of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,4,6-Trihydroxybenzoic Acid Monohydrate for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzoic acid, a phenolic acid and a known metabolite of flavonoids, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of 2,4,6-Trihydroxybenzoic acid monohydrate, encompassing its chemical synonyms, physicochemical properties, and biological activities, with a particular focus on its role as a cyclin-dependent kinase (CDK) inhibitor. Detailed experimental protocols for key assays are provided, alongside a discussion of its mechanism of action and relevant signaling pathways. All quantitative data is summarized in structured tables for ease of reference, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Synonyms

2,4,6-Trihydroxybenzoic acid monohydrate is a key organic compound with several synonyms used across scientific literature and chemical databases. For clarity and comprehensive literature searching, a list of these synonyms is provided below.

| Synonym | CAS Number | Molecular Formula (Monohydrate) | Molecular Weight (Monohydrate) |

| Phloroglucinol carboxylic acid monohydrate | 71989-93-0 | C₇H₈O₆ | 188.13 g/mol |

| 2,4,6-Trihydroxybenzene carboxylic acid | 83-30-7 (anhydrous) | C₇H₆O₅ (anhydrous) | 170.12 g/mol |

| Phloroglucinic acid | 83-30-7 (anhydrous) | C₇H₆O₅ (anhydrous) | 170.12 g/mol |

Note: The anhydrous form (CAS 83-30-7) is often referred to interchangeably in biological studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4,6-Trihydroxybenzoic acid is crucial for its application in experimental settings and for formulation development.

| Property | Value |

| Appearance | White to light beige crystalline solid |

| Melting Point | ~205-210 °C (decomposes)[1] |

| Solubility | Soluble in water, ethanol, and methanol.[2] |

| pKa | 1.68 (at 25°C)[2] |

| logP (o/w) | 1.800 (estimated)[2] |

Biological Activity and Mechanism of Action

Inhibition of Cyclin-Dependent Kinases (CDKs)

A primary biological function of 2,4,6-Trihydroxybenzoic acid is its activity as a cyclin-dependent kinase (CDK) inhibitor.[3][4] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. 2,4,6-Trihydroxybenzoic acid has been shown to dose-dependently inhibit the activity of several CDKs, including CDK1, CDK2, and CDK4.[3][5] This inhibition leads to cell cycle arrest and a reduction in cancer cell proliferation.[4]

The inhibitory effect of 2,4,6-Trihydroxybenzoic acid on CDKs is specific to its structure. The orientation of the hydroxyl groups is crucial for its activity, as the structurally related 3,4,5-trihydroxybenzoic acid (gallic acid) and phloroglucinol do not exhibit significant CDK inhibition.[4]

Quantitative Data on CDK Inhibition:

| CDK Target | IC₅₀ Value (µM) |

| CDK1 | 580 ± 57 |

| CDK2 | 262 ± 29 |

| CDK4 | 403 ± 63 |

Data sourced from in vitro kinase assays.[5]

Cellular Uptake via SLC5A8

The cellular uptake of 2,4,6-Trihydroxybenzoic acid is mediated by the solute carrier family 5 member 8 (SLC5A8) transporter, which is a sodium-coupled monocarboxylate transporter.[2][4] The expression of functional SLC5A8 is necessary for the compound to enter cells and exert its anti-proliferative effects.[4] In cells expressing this transporter, 2,4,6-Trihydroxybenzoic acid has been shown to induce the expression of the CDK inhibitory proteins p21Cip1 and p27Kip1, further contributing to its anti-cancer activity.[2][4]

Antioxidant Potential

While phenolic acids are generally known for their antioxidant properties, 2,4,6-Trihydroxybenzoic acid displays relatively weak antioxidant activity compared to its isomers, such as gallic acid.[6] In comparative studies using various antioxidant assays (e.g., DPPH, FRAP), it has shown limited radical scavenging ability.[6]

Comparative Antioxidant Activity:

| Compound | Antioxidant Activity (General) |

| 2,4,6-Trihydroxybenzoic acid | Poor |

| Gallic acid (3,4,5-Trihydroxybenzoic acid) | High |

| 2,3,4-Trihydroxybenzoic acid | Significant |

Signaling Pathways

The primary signaling pathway affected by 2,4,6-Trihydroxybenzoic acid is the cell cycle regulatory pathway through its inhibition of CDKs.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Technical Guide to 2,4,6-Trihydroxybenzoic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,4,6-Trihydroxybenzoic acid monohydrate, a compound of significant interest in pharmaceutical research and organic synthesis. This document consolidates essential information regarding its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, including its role as a cyclin-dependent kinase (CDK) inhibitor. The content is structured to serve as a practical resource for professionals in pharmacology, oncology, and drug development, featuring tabulated data, step-by-step methodologies, and visual diagrams of key pathways and workflows.

Physicochemical Properties

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a trihydroxybenzoic acid. The monohydrate is a white to light beige crystalline solid. Its chemical structure, characterized by a benzoic acid core with three hydroxyl groups at the 2, 4, and 6 positions, is fundamental to its distinct chemical and biological properties.

Table 1: Physicochemical Data for 2,4,6-Trihydroxybenzoic Acid Monohydrate and Anhydrous Form

| Property | Value (Monohydrate) | Value (Anhydrous) |

| CAS Number | 71989-93-0[1][2][3][4][5] | 83-30-7 |

| Molecular Formula | C₇H₈O₆[1][2] | C₇H₆O₅ |

| Molecular Weight | 188.13 g/mol [1][2][3] | 170.12 g/mol |

| Appearance | White to light beige solid | Light beige solid |

| Melting Point | ~205-210 °C (decomposes)[3] | ~210 °C (decomposes) |

| Solubility | Soluble in water (18,680 mg/L at 25°C), slightly soluble in DMSO and methanol. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

| pKa | Not specified | 1.68 (at 25°C) |

| LogP (o/w) | Not specified | 1.800 (estimated) |

Spectral Data

Table 2: Spectral Data for 2,4,6-Trihydroxybenzoic Acid

| Technique | Data Availability and Reference |

| ¹H NMR | Spectra are available in chemical databases such as ChemicalBook.[1] |

| ¹³C NMR | Spectra are available in chemical databases. |

| Infrared (IR) | The NIST WebBook provides the gas-phase IR spectrum.[3] Spectra are also available on ChemicalBook.[2] |

| UV-Vis | UV-Vis spectra are available in databases like SpectraBase. |

| Mass Spectrometry | Mass spectral data (electron ionization) is available on the NIST WebBook.[3] |

Experimental Protocols

Synthesis of 2,4,6-Trihydroxybenzoic Acid from Phloroglucinol

The synthesis of 2,4,6-Trihydroxybenzoic acid is commonly achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of phloroglucinol.[2]

Materials:

-

Phloroglucinol

-

Potassium bicarbonate

-

Deionized water

-

Carbon dioxide (gas or dry ice)

-

Concentrated hydrochloric acid

-

Activated carbon

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, dissolve phloroglucinol (0.1 mol) and a molar excess of potassium bicarbonate (0.5 mol) in 200 mL of deionized water.[2]

-

Carboxylation: Vigorously stir the solution while introducing a steady stream of carbon dioxide gas through the gas inlet tube. Alternatively, small pieces of dry ice can be periodically added to the reaction mixture.[2]

-

Reflux: Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain for 4-6 hours.[2]

-

Work-up: After the reaction period, cool the mixture to room temperature.[2]

-

Acidification: Slowly and carefully add concentrated hydrochloric acid to the stirred reaction mixture until the pH is acidic (pH ~1-2), which will cause the product to precipitate.[2]

-

Isolation: Cool the mixture in an ice bath to maximize the precipitation of the product. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water.[2]

-

Purification: For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimum amount of hot deionized water, add a small amount of activated carbon, and heat to boiling. Hot filter the solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[2]

Quantification of 2,4,6-Trihydroxybenzoic Acid by HPLC-UV

This protocol outlines a general method for the quantification of 2,4,6-Trihydroxybenzoic acid in samples such as plant extracts.

Materials and Instrumentation:

-

2,4,6-Trihydroxybenzoic acid analytical standard

-

HPLC-grade methanol and acetonitrile

-

HPLC-grade water with 0.1% phosphoric acid

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

0.22 µm syringe filters

Procedure:

-

Standard Preparation:

-

Stock Solution: Prepare a 1 mg/mL stock solution by accurately weighing 10 mg of 2,4,6-Trihydroxybenzoic acid standard and dissolving it in 10 mL of methanol.[6]

-

Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[6]

-

-

Sample Preparation (Plant Extract):

-

Extraction: Weigh 1 gram of powdered plant material and extract with a suitable solvent (e.g., 20 mL of 80% methanol in water) using sonication or maceration.

-

Clarification: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of acidified water (0.1% phosphoric acid) and acetonitrile (e.g., 90:10 v/v).[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[6]

-

Injection Volume: 20 µL.[6]

-

Detection: Monitor the absorbance at the maximum wavelength for 2,4,6-Trihydroxybenzoic acid.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area versus the concentration of the working standards.

-

Determine the concentration of 2,4,6-Trihydroxybenzoic acid in the sample by comparing its peak area to the calibration curve.

-

Biological Activity and Signaling Pathway

2,4,6-Trihydroxybenzoic acid has been identified as a promising anti-cancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1]

Mechanism of Action:

-

CDK Inhibition: In vitro studies have shown that 2,4,6-Trihydroxybenzoic acid can dose-dependently inhibit the activity of CDK1, CDK2, and CDK4.[1] This inhibition leads to cell cycle arrest and a reduction in the proliferation of cancer cells.[1]

-

Upregulation of CDK Inhibitory Proteins: The compound has been shown to induce the expression of the CDK inhibitory proteins p21Cip1 and p27Kip1, further contributing to its anti-proliferative effects.[1]

-

Cellular Uptake: The entry of 2,4,6-Trihydroxybenzoic acid into cells is facilitated by the solute carrier family 5 member 8 (SLC5A8) transporter, a sodium-coupled monocarboxylate transporter.[1]

Caption: Cellular uptake and mechanism of action of 2,4,6-Trihydroxybenzoic acid.

Analytical Workflow

The reliable quantification of 2,4,6-Trihydroxybenzoic acid from complex matrices requires a systematic workflow encompassing sample preparation, chromatographic separation, and detection.

Caption: General analytical workflow for the quantification of 2,4,6-Trihydroxybenzoic acid.

Safety and Handling

2,4,6-Trihydroxybenzoic acid monohydrate should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Use of a dust mask (type N95), safety glasses, and chemical-resistant gloves is recommended.[5]

-

Storage: Store in a cool, dark, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as oxidizing agents.

References

- 1. 2,4,6-Trihydroxybenzoic acid(83-30-7) 1H NMR spectrum [chemicalbook.com]

- 2. 2,4,6-Trihydroxybenzoic acid(83-30-7) IR Spectrum [chemicalbook.com]

- 3. 2,4,6-Trihydroxybenzoic acid [webbook.nist.gov]

- 4. 2,3,4-Trihydroxybenzoic Acid | C7H6O5 | CID 11874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-TRIHYDROXYBENZOIC ACID MONOHYDRATE(71989-93-0) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 2,3,4-Trihydroxybenzoic acid(610-02-6) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

The Versatility of 2,4,6-Trihydroxybenzoic Acid Monohydrate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals